N'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanehydrazide
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Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]ACETOHYDRAZIDE is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with a thiol compound in the presence of a base to introduce the sulfanyl group.
Attachment of the Isoindole Moiety: The isoindole moiety is introduced through a condensation reaction with phthalic anhydride.
Formation of the Acetohydrazide: The final step involves the reaction of the intermediate with hydrazine hydrate to form the acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to alcohols.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]ACETOHYDRAZIDE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole ring and isoindole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N,N-DIMETHYLETHANAMINE
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’~1~-[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]ACETOHYDRAZIDE stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential biological activities, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H16N4O5S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N'-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-(1,3-dioxoisoindol-2-yl)propanehydrazide |
InChI |
InChI=1S/C20H16N4O5S/c25-16(9-10-24-18(27)12-5-1-2-6-13(12)19(24)28)22-23-17(26)11-30-20-21-14-7-3-4-8-15(14)29-20/h1-8H,9-11H2,(H,22,25)(H,23,26) |
InChI Key |
FBDXYKHYJGDRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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